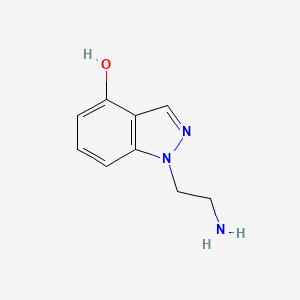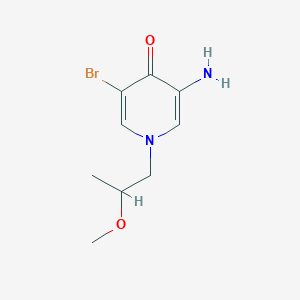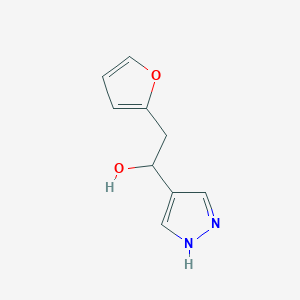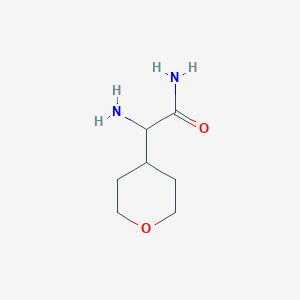
1-(2-Aminoethyl)-1H-indazol-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminoethyl)-1H-indazol-4-ol is a heterocyclic compound featuring an indazole core with an aminoethyl group at the 1-position and a hydroxyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-1H-indazol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with ethylenediamine, followed by reduction and cyclization to form the indazole ring. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
1-(2-Aminoethyl)-1H-indazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indazole derivatives.
科学研究应用
1-(2-Aminoethyl)-1H-indazol-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 1-(2-Aminoethyl)-1H-indazol-4-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the indazole core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
1-(2-Aminoethyl)-1H-imidazole: Similar structure but with an imidazole ring instead of an indazole ring.
1-(2-Aminoethyl)-1H-pyrazole: Similar structure but with a pyrazole ring.
1-(2-Aminoethyl)-1H-benzimidazole: Similar structure but with a benzimidazole ring.
Uniqueness
1-(2-Aminoethyl)-1H-indazol-4-ol is unique due to the presence of both an aminoethyl group and a hydroxyl group on the indazole ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds .
属性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
1-(2-aminoethyl)indazol-4-ol |
InChI |
InChI=1S/C9H11N3O/c10-4-5-12-8-2-1-3-9(13)7(8)6-11-12/h1-3,6,13H,4-5,10H2 |
InChI 键 |
JECNXUHPALFFKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=NN2CCN)C(=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13067156.png)
![(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13067161.png)




![4-O-benzyl 10-O-tert-butyl (1S,2S,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13067186.png)
![[4-(Methoxymethyl)phenyl]methanethiol](/img/structure/B13067187.png)


